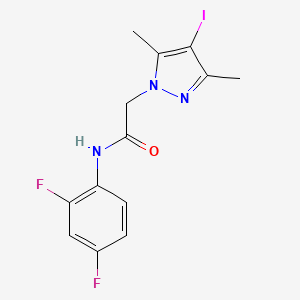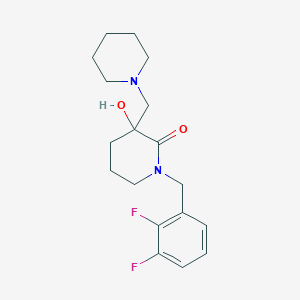![molecular formula C19H26N2O2 B6075938 N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide](/img/structure/B6075938.png)
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide, also known as Bicuculline, is a potent convulsant and competitive antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of benzamides. Bicuculline is commonly used in scientific research to study the mechanisms of action of GABAA receptors and to investigate the role of GABAergic neurotransmission in various physiological and pathological processes.
作用機序
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a competitive antagonist of the GABAA receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide binds to the GABAA receptor and blocks the action of GABA, leading to an increase in neuronal excitability. This increase in excitability can lead to seizures and convulsions.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It increases neuronal excitability by blocking the action of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. This increase in excitability can lead to seizures and convulsions. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide also increases the release of several neurotransmitters such as glutamate, dopamine, and norepinephrine.
実験室実験の利点と制限
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological processes. It is a potent convulsant and competitive antagonist of the GABAA receptor, making it a valuable tool for studying the mechanisms of action of GABAA receptors. However, its use is limited by its potential toxicity and convulsant effects. Careful dosing and monitoring are required to ensure the safety of experimental animals.
将来の方向性
There are several future directions for the use of bicuculline in scientific research. One possible direction is the investigation of the role of GABAergic neurotransmission in the regulation of mood and anxiety. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Another future direction is the investigation of the effects of bicuculline on synaptic plasticity and learning and memory. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be used to study the effects of GABAergic drugs on these processes. Additionally, bicuculline can be used to investigate the role of GABAergic neurotransmission in the regulation of sleep and wakefulness.
合成法
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide can be synthesized using several methods such as the Pictet-Spengler reaction, the Fischer indole synthesis, and the Bischler-Napieralski reaction. The most commonly used method for the synthesis of bicuculline is the Pictet-Spengler reaction, which involves the condensation of tryptamine with dihydroxyphenylacetaldehyde in the presence of an acid catalyst.
科学的研究の応用
N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is widely used in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological processes. It is used to study the mechanisms of action of GABAA receptors and to investigate the effects of GABAergic drugs on the central nervous system. N-bicyclo[2.2.1]hept-2-yl-3-(4-morpholinylmethyl)benzamide is also used to study the effects of GABAergic drugs on seizure activity and to investigate the role of GABAergic neurotransmission in the regulation of mood and anxiety.
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-3-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(20-18-12-14-4-5-16(18)10-14)17-3-1-2-15(11-17)13-21-6-8-23-9-7-21/h1-3,11,14,16,18H,4-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBILIEDRTGYIEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)C3=CC=CC(=C3)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(bicyclo[2.2.1]hept-2-yl)-3-(morpholin-4-ylmethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chloro-1H-indol-1-yl)acetyl]glycine](/img/structure/B6075869.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6075870.png)
![2-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole](/img/structure/B6075878.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(phenylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6075884.png)
![5-(2,3-dichlorophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075888.png)

![1-(1-methyl-1H-imidazol-2-yl)-2-(thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B6075904.png)
![(3-chlorophenyl)(1-{[5-(3-isoxazolyl)-2-thienyl]sulfonyl}-3-piperidinyl)methanone](/img/structure/B6075918.png)
![1-cyclopentyl-4-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-2-piperazinone](/img/structure/B6075921.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6075925.png)
![3-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-6-nitro-4-phenyl-2(1H)-quinolinone](/img/structure/B6075926.png)

![N-(4-methoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6075945.png)
![5-(3,4-dichlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6075957.png)